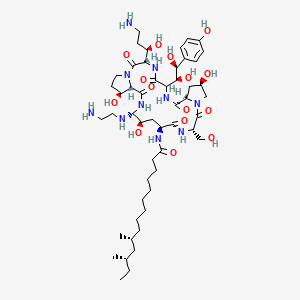

CaspofunginImpurityA

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

The preparation of Caspofungin Impurity A involves several steps, starting from the fermentation of the fungus Glarea lozoyensis to produce the fermentation product pneumocandin B0. This product undergoes solid-liquid separation, leaching, adsorption, desorption, concentration, and drying to obtain a crude product. The crude product is then subjected to a series of synthetic steps and purification processes to yield Caspofungin Impurity A .

Chemical Reactions Analysis

Caspofungin Impurity A undergoes various chemical reactions, including hydrolysis, N-acetylation, and chemical degradation. These reactions are typically carried out under specific conditions using common reagents such as acetic acid, acetonitrile, and phosphoric acid buffer . The major products formed from these reactions include inactive metabolites that are excreted via urine and the biliary system .

Scientific Research Applications

Caspofungin Impurity A has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is used as a reference standard in the development and quality control of antifungal drugs. Additionally, it is employed in pharmacokinetic studies to understand the distribution, metabolism, and excretion of Caspofungin and its impurities . The compound also plays a role in studying the mechanisms of drug resistance in fungal pathogens and developing new therapeutic strategies for managing invasive fungal infections .

Mechanism of Action

Caspofungin Impurity A exerts its effects by inhibiting the synthesis of β-1,3-D-glucan in the fungal cell wall. This inhibition is achieved through the non-competitive inhibition of the enzyme β-1,3-D-glucan synthase . The disruption of β-1,3-D-glucan synthesis leads to osmotic stress, lysis, and death of the fungal cells . Additionally, Caspofungin Impurity A has been shown to induce conformational changes and intracellular accumulation, resulting in increased reactive oxygen species production .

Comparison with Similar Compounds

Caspofungin Impurity A is unique compared to other similar compounds due to its specific structural modifications and mechanism of action. Similar compounds include other echinocandins such as Micafungin and Anidulafungin, which also inhibit β-1,3-D-glucan synthesis but differ in their chemical structures and pharmacokinetic properties . Caspofungin Impurity A’s distinctiveness lies in its specific interactions with fungal cell wall components and its role in studying drug resistance mechanisms .

Properties

Molecular Formula |

C51H86N10O15 |

|---|---|

Molecular Weight |

1079.3 g/mol |

IUPAC Name |

(10R,12S)-N-[(3S,9S,11R,15S,18S,20R,21R,24S,25S)-21-(2-aminoethylamino)-3-[(1R)-3-amino-1-hydroxypropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-(hydroxymethyl)-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide |

InChI |

InChI=1S/C51H86N10O15/c1-4-28(2)23-29(3)11-9-7-5-6-8-10-12-39(68)55-33-25-38(67)45(54-21-20-53)59-49(74)42-37(66)18-22-60(42)51(76)40(36(65)17-19-52)57-48(73)41(44(70)43(69)30-13-15-31(63)16-14-30)58-47(72)35-24-32(64)26-61(35)50(75)34(27-62)56-46(33)71/h13-16,28-29,32-38,40-45,54,62-67,69-70H,4-12,17-27,52-53H2,1-3H3,(H,55,68)(H,56,71)(H,57,73)(H,58,72)(H,59,74)/t28-,29+,32+,33-,34-,35-,36+,37-,38+,40-,41?,42-,43-,44-,45+/m0/s1 |

InChI Key |

GINOBWNPZWJLMW-DEPQURHLSA-N |

Isomeric SMILES |

CC[C@H](C)C[C@H](C)CCCCCCCCC(=O)N[C@H]1C[C@H]([C@@H](NC(=O)[C@@H]2[C@H](CCN2C(=O)[C@@H](NC(=O)C(NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@@H](NC1=O)CO)O)[C@@H]([C@H](C4=CC=C(C=C4)O)O)O)[C@@H](CCN)O)O)NCCN)O |

Canonical SMILES |

CCC(C)CC(C)CCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(CCN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)CO)O)C(C(C4=CC=C(C=C4)O)O)O)C(CCN)O)O)NCCN)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.